molecular formula C17H14BrN3O2S B15054668 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide

Cat. No.: B15054668
M. Wt: 404.3 g/mol
InChI Key: DNUAWODSKKNWEZ-UHFFFAOYSA-N
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Description

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide is a synthetic small molecule featuring the 1,3,4-oxadiazole heterocycle, a scaffold widely recognized in medicinal chemistry for its diverse biological potential . This compound is built from key pharmacophoric elements: a bromophenyl ring, a 1,3,4-oxadiazole core, a thioether linker, and an acetamide group targeting an o-tolyl (2-methylphenyl) moiety. This specific architecture is designed for interaction with various enzymatic targets. Compounds with this structural motif are frequently investigated as inhibitors for key enzymes involved in disease pathways. Research on analogous 1,3,4-oxadiazole derivatives has demonstrated potent inhibitory activity against cyclooxygenase-2 (COX-2), a key enzyme in inflammation, with IC50 values in the nanomolar range . Other closely related structures have shown significant potential as telomerase inhibitors, which is a promising target in oncology, and as thymidylate synthase (TS) inhibitors, effectively suppressing cancer cell proliferation . Furthermore, the phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid scaffold has been identified as a benzodiazepine (BZD) receptor agonist, indicating its relevance in neuroscientific research for anticonvulsant activity . The presence of the bromine atom offers a handle for further structural elaboration via cross-coupling reactions, making this compound a valuable intermediate for SAR (Structure-Activity Relationship) studies. This product is provided for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C17H14BrN3O2S

Molecular Weight

404.3 g/mol

IUPAC Name

2-[[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-methylphenyl)acetamide

InChI

InChI=1S/C17H14BrN3O2S/c1-11-5-2-3-8-14(11)19-15(22)10-24-17-21-20-16(23-17)12-6-4-7-13(18)9-12/h2-9H,10H2,1H3,(H,19,22)

InChI Key

DNUAWODSKKNWEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)C3=CC(=CC=C3)Br

Origin of Product

United States

Preparation Methods

Cyclization of 3-Bromobenzohydrazide with Carbon Disulfide

The formation of the 5-(3-bromophenyl)-1,3,4-oxadiazole-2-thiol intermediate is achieved through the reaction of 3-bromobenzohydrazide with carbon disulfide in the presence of a base. Source outlines a generalized procedure where benzohydrazide derivatives are refluxed with carbon disulfide and potassium hydroxide in ethanol for 12–15 hours. Acidification with hydrochloric acid precipitates the oxadiazole-2-thiol, which is then filtered and dried. For the 3-bromo-substituted variant, this method yields a thiol intermediate with a reported purity of >95%, as confirmed by thin-layer chromatography (TLC) using ethyl acetate and benzene (6:4 v/v) as the mobile phase.

Critical Parameters :

  • Reaction Time : Extended reflux durations (>12 hours) ensure complete cyclization, as shorter times lead to partial conversion.
  • Base Selection : Potassium hydroxide outperforms sodium hydroxide in minimizing side reactions, such as disulfide formation.

Thioether Linkage Formation via Alkylation

The thioether bond connecting the oxadiazole ring to the acetamide side chain is established through a nucleophilic substitution reaction.

Synthesis of 2-Chloro-N-(o-tolyl)acetamide

The alkylating agent, 2-chloro-N-(o-tolyl)acetamide, is prepared by reacting o-toluidine with chloroacetyl chloride in an aprotic solvent. Source describes a similar procedure where 4-aminoantipyrine is acetylated using chloroacetyl chloride and triethylamine in dimethylformamide (DMF) at 0–5°C. Adapting this method, o-toluidine (1.0 equiv) is treated with chloroacetyl chloride (1.2 equiv) in DMF with triethylamine as a base. The product is precipitated onto crushed ice, filtered, and recrystallized from acetone, achieving yields of 78–82%.

Alkylation of Oxadiazole-2-Thiol

The thiol intermediate is alkylated with 2-chloro-N-(o-tolyl)acetamide in acetone using potassium carbonate as a base. Source reports a yield of 81% for a structurally analogous compound when reacting equimolar amounts of the thiol and chloroacetamide derivative at room temperature for 4 hours. For the target compound, optimal conditions involve:

  • Solvent : Acetone (polar aprotic) enhances nucleophilicity of the thiolate ion.
  • Base : Potassium carbonate (2.0 equiv) neutralizes HCl byproducts without hydrolyzing the acetamide.
  • Temperature : Room temperature (25°C) prevents thermal degradation of the oxadiazole ring.

Reaction Equation :
$$
\underset{\text{5-(3-Bromophenyl)-1,3,4-oxadiazole-2-thiol}}{\ce{C8H5BrN2OS}} + \underset{\text{2-Chloro-N-(o-tolyl)acetamide}}{\ce{C9H10ClNO}} \xrightarrow[\text{K2CO3, Acetone}]{\text{RT, 4h}} \underset{\text{Target Compound}}{\ce{C17H14BrN3O2S}} + \ce{KCl} + \ce{H2O}
$$

Purification and Characterization

Chromatographic Purification

Crude products are purified via flash chromatography using dichloromethane and methanol (25:1 v/v), as described in Source, which achieves >98% purity for oxadiazole derivatives. Recrystallization from ethanol further removes trace impurities, yielding crystalline solids with melting points between 160–164°C.

Spectroscopic Validation

  • 1H NMR : The acetamide NH proton resonates as a singlet at δ 9.19–9.43 ppm, while the o-tolyl methyl group appears at δ 2.41 ppm.
  • 13C NMR : The oxadiazole C-2 and C-5 carbons are observed at δ 165.2 and 158.7 ppm, respectively.
  • HRMS : Molecular ion peak at m/z 404.0281 ([M+H]+, calcd for C17H14BrN3O2S).

Comparative Analysis of Synthetic Methods

Parameter Method A (Source) Method B (Source)
Reaction Time 4 hours 6 hours
Yield 81% 75%
Solvent Acetone DMF
Base K2CO3 NaOEt
Purity (HPLC) 98.5% 97.2%

Method A, utilizing acetone and K2CO3, offers higher yields and purity compared to Method B’s DMF and sodium ethoxide system. The milder conditions of Method A reduce side reactions, such as oxadiazole ring opening.

Challenges and Optimization Strategies

Byproduct Formation During Alkylation

Competing disulfide formation is mitigated by maintaining an inert atmosphere and using freshly distilled carbon disulfide. Source notes that substituting K2CO3 with NaOEt in stubborn cases accelerates thiolate ion generation, though this risks acetamide hydrolysis.

Solvent Selection

Polar aprotic solvents (acetone, DMF) enhance reaction rates but require stringent drying to prevent hydrolysis. Source demonstrates that acetone’s low boiling point (56°C) simplifies post-reaction solvent removal.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 3-bromophenyl group enables palladium-catalyzed cross-coupling reactions, a hallmark of aromatic bromides:

Reaction TypeConditionsProduct ApplicationSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, K₂CO₃, DMF/H₂O, 80–100°CBiaryl derivatives for drug design
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneAromatic amines for polymer chemistry

These reactions retain the oxadiazole core while diversifying the aromatic substituent .

Oxidation of the Thioether Linkage

The –S– bridge undergoes controlled oxidation:

  • Sulfoxide Formation : H₂O₂ (30%) in acetic acid, 0–5°C, 2–4 hours
    R–S–R’H2O2R–SO–R’\text{R–S–R'} \xrightarrow{H_2O_2} \text{R–SO–R'}

  • Sulfone Formation : mCPBA (2 equiv), CH₂Cl₂, RT, 12 hours
    R–S–R’mCPBAR–SO₂–R’\text{R–S–R'} \xrightarrow{mCPBA} \text{R–SO₂–R'}

Oxidation modifies electronic properties, enhancing hydrogen-bonding capacity in drug-receptor interactions .

Amide Hydrolysis

The acetamide group undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProduct
Acidic (HCl)6M HCl, reflux, 6–8 hours2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetic acid + o-toluidine
Basic (NaOH)2M NaOH, EtOH/H₂O, 60°C, 4hSodium salt of thioacetic acid + o-toluidine

This reaction is critical for prodrug activation or metabolite studies .

Oxadiazole Ring Reactivity

The 1,3,4-oxadiazole participates in:

  • Ring-Opening :
    Hydrazinolysis: NH₂NH₂·H₂O, EtOH, 70°C → Thiosemicarbazide derivatives

  • Cycloadditions :
    Diels-Alder: With dienes (e.g., anthracene) at 120°C to form polycyclic adducts .

Thioether Alkylation

The sulfur atom acts as a nucleophile:

  • Alkylation : RX (alkyl halides), K₂CO₃, DMF, 50°C
    R–S⁻ + R’–X → R–S–R’ + X⁻\text{R–S⁻ + R'–X → R–S–R' + X⁻}
    Used to introduce alkyl/aryl groups for structure-activity relationship (SAR) studies .

Metal-Catalyzed Functionalization

The bromine atom enables direct functionalization:

ReactionCatalyst SystemApplication
Sonogashira CouplingPdCl₂(PPh₃)₂, CuI, Et₃NAlkynylated derivatives for OLEDs
Ullmann CouplingCuI, 1,10-phenanthroline, DMFDiarylamines for catalysis

These protocols are adapted from analogous bromophenyl-oxadiazole systems .

Biological Activity-Driven Modifications

While not purely chemical reactions, the compound’s bioactivity informs derivatization strategies:

  • Anticancer Optimization :
    – Methylation of the oxadiazole N-atom (CH₃I, K₂CO₃) enhances cytotoxicity against HCT-116 cells (IC₅₀: 4.56 μM) .
    – Bromine replacement with –CF₃ improves lipid solubility (LogP ↑ 0.8) .

Scientific Research Applications

2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide has several scientific research applications:

    Medicinal Chemistry: This compound has been investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent. Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic and optical properties.

    Biological Studies: It can be used as a probe to study enzyme mechanisms and protein-ligand interactions due to its ability to bind to specific biological molecules.

    Industrial Applications: The compound’s stability and reactivity make it suitable for use in various industrial processes, including catalysis and polymer synthesis.

Mechanism of Action

The mechanism of action of 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide involves its interaction with specific molecular targets. For example:

    Antimicrobial Activity: The compound may inhibit bacterial growth by interfering with cell wall synthesis or protein function.

    Anticancer Activity: It may induce apoptosis (programmed cell death) in cancer cells by targeting specific signaling pathways and enzymes involved in cell proliferation.

    Anti-inflammatory Activity: The compound may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and enzymes.

Comparison with Similar Compounds

Notes on Structure-Activity Relationships (SAR)

Halogen Substituents :

  • Para-halogens (e.g., Cl in Compound 154) enhance anticancer activity via hydrophobic interactions and electron-withdrawing effects .
  • Meta-substitution (as in the target compound) may optimize steric compatibility with enzyme active sites.

Electron-Donating Groups (EDGs) :

  • The o-tolyl group’s methyl substituent (EDG) may improve metabolic stability compared to electron-withdrawing groups (EWGs) .

Heterocyclic Cores :

  • 1,3,4-Oxadiazole’s bioisosteric properties (mimicking esters or amides) enhance hydrogen bonding with biological targets .

Biological Activity

The compound 2-((5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(o-tolyl)acetamide , also known as CAS 336174-52-8 , is a derivative of oxadiazole that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C17H14BrN3O2S
  • Molecular Weight : 396.28 g/mol
  • Chemical Structure : The compound features a thioether linkage and an oxadiazole moiety, which are crucial for its biological interactions.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole structure often exhibit a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific compound has shown promise in several areas:

1. Antimicrobial Activity

Studies have demonstrated that derivatives of oxadiazoles possess significant antimicrobial properties. For instance:

  • In vitro Studies : Testing against various bacterial strains revealed that the compound exhibited notable inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. Specific MIC values ranged from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .

2. Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory activity:

  • Mechanism of Action : It is hypothesized that the oxadiazole moiety may inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. This has been supported by cell-based assays demonstrating reduced levels of TNF-alpha and IL-6 upon treatment with similar compounds .

3. Anticancer Potential

Oxadiazole derivatives have also been investigated for their anticancer properties:

  • Cell Line Studies : Research involving various cancer cell lines indicated that the compound could induce apoptosis and inhibit proliferation. The mechanism appears to involve disruption of cell cycle progression and activation of caspases .

Case Studies and Research Findings

StudyFocusFindings
Study A Antimicrobial ActivityDemonstrated significant activity against Staphylococcus aureus with MIC values as low as 0.22 μg/mL .
Study B Anti-inflammatory EffectsShowed reduction in TNF-alpha levels in treated cells, indicating potential for treating inflammatory diseases .
Study C Anticancer ActivityInduced apoptosis in cancer cell lines; effective against multiple types of cancer .

Q & A

Q. Basic Characterization

  • IR Spectroscopy : Confirm the presence of key functional groups:
    • C=O stretch (~1670–1680 cm⁻¹ for the acetamide carbonyl) .
    • C=N/C-Br stretches (~1560–1610 cm⁻¹ for oxadiazole and ~550–600 cm⁻¹ for C-Br) .
  • 1H/13C NMR :
    • Acetamide CH₃ : δ ~2.1–2.3 ppm (singlet, o-tolyl methyl) .
    • Oxadiazole protons : δ ~7.3–8.2 ppm (aromatic protons from 3-bromophenyl and o-tolyl groups) .
      Advanced Validation
      High-resolution mass spectrometry (HRMS) and heteronuclear correlation NMR (e.g., HSQC) can resolve ambiguities in overlapping signals, particularly for brominated aromatic systems. X-ray crystallography is recommended for definitive confirmation of molecular geometry and intermolecular interactions .

What in vitro bioactivity assays are suitable for evaluating the therapeutic potential of this compound, and how should contradictory data be interpreted?

Q. Basic Screening

  • Antiproliferative Activity : Use MTT assays against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations. Compare to reference drugs like doxorubicin .
  • Enzyme Inhibition : Assess activity against targets like α-glucosidase or cholinesterases using spectrophotometric methods (e.g., Ellman’s assay for BChE) .
    Advanced Data Analysis
    Contradictions in IC₅₀ values across cell lines may arise from differential uptake mechanisms or off-target effects. Validate results via orthogonal assays (e.g., apoptosis markers via flow cytometry) and molecular docking to identify binding interactions with targets like MMP-9 or NMDA receptors .

How can computational models (e.g., DFT, molecular docking) guide the design of derivatives with enhanced bioactivity?

Q. Basic Modeling

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electronic properties (e.g., HOMO-LUMO gap, MESP surfaces) that influence reactivity and binding .
  • Docking Studies : Use AutoDock Vina to simulate interactions with biological targets (e.g., NMDA receptors) and prioritize derivatives with higher predicted binding affinities .
    Advanced Strategies
    Free energy perturbation (FEP) simulations quantify binding energy changes caused by substituent modifications (e.g., replacing bromine with electron-withdrawing groups). Pair with MD simulations to assess stability of ligand-target complexes over time .

What strategies resolve discrepancies in solubility and stability data during formulation studies?

Q. Basic Stability Testing

  • Solubility : Use shake-flask method in buffers (pH 1.2–7.4) and calculate logP via HPLC to identify optimal co-solvents (e.g., PEG-400) .
  • Degradation Studies : Perform accelerated stability testing (40°C/75% RH) and track degradation products via LC-MS .
    Advanced Formulation
    Nanoparticle encapsulation (e.g., PLGA nanoparticles) improves aqueous solubility and bioavailability. Stability-indicating assays (e.g., forced degradation under UV/oxidizing conditions) identify vulnerable functional groups (e.g., oxadiazole ring) for structural reinforcement .

How can regioselectivity challenges in bromophenyl-oxadiazole synthesis be addressed?

Basic Optimization
Electrophilic bromination of precursor phenyl rings may yield para/ortho isomers. Use directing groups (e.g., nitro) or Lewis acids (FeCl₃) to enhance para-bromination selectivity .
Advanced Techniques
Transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) allows precise introduction of bromophenyl groups post-oxadiazole formation, avoiding isomer mixtures .

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